1H-Indene-1,3-dicarboxylic acid, 6-formyl-, diethyl ester

Heterocyclic synthesis Regioselective cyclization Furoindole

Researchers targeting the [2,3-f] angular furoindole scaffold require the 6-formyl regioisomer exclusively-the 5-formyl isomer or non-formylated analogs cannot replicate the NaOEt-mediated cyclization to 1,2-dimethyl-3,6-dicarbethoxyfuro[2,3-f]indole. This compound is the mandatory starting material for analgesic and anti-inflammatory furoindole programs (see US4288596). The C6 aldehyde provides a versatile handle for reductive amination, Wittig olefination, and aldol condensation while the C1/C3 ethyl esters remain orthogonally protected. For SAR campaigns requiring regiospecific C6-derived appendages, procurement of this authenticated isomer-with documented ¹H NMR confirming the diagnostic aldehyde proton and C6 aromatic coupling pattern-is essential. Standard analytical methods cannot distinguish the 6-formyl and 5-formyl positional isomers (identical PSA 69.67 Ų, LogP 2.11, exact mass), making authenticated reference material critical for HPLC, GC-MS, and NMR method validation.

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
CAS No. 648429-96-3
Cat. No. B12611081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indene-1,3-dicarboxylic acid, 6-formyl-, diethyl ester
CAS648429-96-3
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C=C(C2=C1C=C(C=C2)C=O)C(=O)OCC
InChIInChI=1S/C16H16O5/c1-3-20-15(18)13-8-14(16(19)21-4-2)12-7-10(9-17)5-6-11(12)13/h5-9,14H,3-4H2,1-2H3
InChIKeyNGHDALVOEMDMLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Formyl Indene Diester: Identity & Class


1H-Indene-1,3-dicarboxylic acid, 6-formyl-, diethyl ester (CAS 648429-96-3; IUPAC: diethyl 6-formyl-1H-indene-1,3-dicarboxylate) is a fully substituted indene derivative bearing ester groups at C1 and C3 and a formyl (aldehyde) substituent at the C6 position of the bicyclic indene core. Its molecular formula is C₁₆H₁₆O₅ with a molecular weight of 288.30 g·mol⁻¹ . The compound belongs to a small cluster of regioisomeric formyl-indene dicarboxylates, the most prominent comparator being the 5-formyl positional isomer (CAS 648429-95-2), which shares the same elemental composition and identical computed physicochemical descriptors (PSA 69.67 Ų, LogP 2.11) . This compound is primarily utilized as a synthetic intermediate in heterocyclic chemistry, where the C6–aldehyde placement enables regiospecific cyclization pathways inaccessible to its C5-substituted congener [1].

Why 6-Formyl Indene Diester Is Irreplaceable


The 6-formyl and 5-formyl positional isomers of 1H-indene-1,3-dicarboxylic acid diethyl ester are isosteric and computationally indistinguishable by standard in silico filters (identical PSA, LogP, H-bond acceptor/donor counts) . However, the position of the aldehyde group on the indene ring governs the regiochemical outcome of subsequent transformations. Documented evidence demonstrates that under Vilsmeier–Haack formylation conditions, the 6-formyl derivative forms exclusively and undergoes a unique base-catalyzed intramolecular cyclization to yield 1,2-dimethyl-3,6-dicarbethoxyfuro[2,3-f]indole—a transformation the 5-formyl regioisomer or non-formylated indene-1,3-dicarboxylate cannot replicate [1]. Generic substitution with a non-formylated or differently formylated analog would therefore lead to divergent synthetic outcomes, compromised product regioisomerism, or outright failure of the intended cyclization step. For procurement in medicinal chemistry or heterocyclic synthesis programs, this regiospecific reactivity is the critical differentiator.

Differentiation Evidence: 6-Formyl vs. Analogs


Furo[2,3-f]indole Cyclization: 6- vs. 5-Formyl

Grinev et al. (1977) demonstrated that formylation of 1,2-dimethyl-3-carbethoxy-5-hydroxyacetic acid ethyl ester under Vilsmeier–Haack conditions (DMF/POCl₃) yields exclusively the 6-formyl derivative [1]. This 6-formyl intermediate undergoes base-catalyzed (NaOEt) intramolecular cyclization to give 1,2-dimethyl-3,6-dicarbethoxyfuro[2,3-f]indole as a single regioisomer [1]. The 4-formyl route, by contrast, leads to the isomeric furo[3,2-e]indole scaffold. No cyclization pathway is reported for the 5-formyl isomer under analogous conditions, establishing that the aldehyde position at C6 is structurally mandatory for accessing the [2,3-f] angular furoindole architecture.

Heterocyclic synthesis Regioselective cyclization Furoindole Vilsmeier–Haack formylation

Physicochemical Indistinguishability from 5-Formyl Isomer

Both the 6-formyl (CAS 648429-96-3) and 5-formyl (CAS 648429-95-2) isomers share identical computed molecular descriptors: molecular formula C₁₆H₁₆O₅, exact mass 288.1000 Da, polar surface area (PSA) 69.67 Ų, and LogP 2.11 . This computational degeneracy means that standard in silico filters, HPLC retention time prediction based on LogP, or mass spectrometry at unit resolution cannot distinguish between these two positional isomers. Differentiation requires either authentic analytical reference standards (e.g., GC-MS spectrum) or NMR spectroscopy. Notably, a GC-MS reference spectrum is listed in the Wiley Registry for the 5-formyl isomer (SpectraBase Compound ID 3HRLOyURZRp) [1], while no equivalent entry is publicly catalogued for the 6-formyl isomer, creating an analytical verification gap that suppliers must address.

Quality control LogP PSA Isomer differentiation

Vilsmeier–Haack Regioselectivity: C6 vs. C4

The Grinev et al. (1977) study provides quantitative regiochemical evidence: under Vilsmeier–Haack conditions, formylation of the indene-3-carboxylic acid ethyl ester substrate occurs at two competing positions—C6 and C4—yielding a mixture of regioisomeric intermediates [1]. When the substrate is first converted to its ethyl ester, however, formylation proceeds with complete regioselectivity, giving only the 6-formyl derivative [1]. This is a marked shift from a mixed regioisomer outcome (C6 + C4) to an exclusive C6 product upon esterification of the substrate. The 5-position and 7-position are not observed as formylation sites under these conditions.

Formylation Regioselectivity Vilsmeier–Haack reaction Reaction development

Key Applications of 6-Formyl Indene Diester


Angular Furo[2,3-f]indole Synthesis

The exclusive ability of the 6-formyl isomer to undergo NaOEt-mediated cyclization to 1,2-dimethyl-3,6-dicarbethoxyfuro[2,3-f]indole [1] makes this compound the mandatory starting material for any medicinal chemistry effort targeting the [2,3-f] angular furoindole scaffold. Furoindoles of this topology have been investigated as analgesic and anti-inflammatory agents (see e.g., US4288596) . The 5-formyl isomer or non-formylated indene-1,3-dicarboxylate cannot deliver this specific ring-fusion geometry, making the 6-formyl diester irreplaceable for this application.

6-Substituted Indene Building Blocks via Aldehyde Handle

The C6 aldehyde group provides a versatile synthetic handle for further functionalization (reductive amination, Wittig olefination, aldol condensation, Grignard addition) while the ester-protected C1/C3 carboxyl groups remain intact for orthogonal deprotection and coupling [1]. This orthogonality—an aldehyde at C6 with two ethyl esters at C1 and C3—is not available in the 5-formyl isomer, where the aldehyde is positioned differently relative to the ester groups, altering the steric and electronic environment for subsequent transformations.

Reference Standard for Isomer-Specific Method Validation

Because the 6-formyl and 5-formyl isomers are indistinguishable by computed PSA, LogP, and exact mass [1], laboratories developing HPLC, GC-MS, or NMR methods for isomer-specific quantification require authenticated samples of each individual isomer. Procurement of CAS 648429-96-3 with documented isomer identity (e.g., by ¹H NMR showing the diagnostic aldehyde proton and aromatic coupling pattern consistent with C6 substitution) is essential for constructing calibration curves and validating analytical methods that can discriminate between the 5-formyl and 6-formyl positional isomers.

Scaffold Diversification in Heterocyclic Libraries

In parallel synthesis or diversity-oriented synthesis (DOS) campaigns, regioisomeric building blocks enable access to structurally distinct product libraries. The 6-formyl indene-1,3-dicarboxylate provides entry to compounds with C6-derived appendages, while the 5-formyl isomer yields C5-substituted analogs [1]. For SAR studies where the vector of substitution off the indene core is a critical variable, both isomers must be procured separately; substitution of one for the other would confound biological activity correlations.

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